molecular formula C18H21NO4S B2704738 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone CAS No. 1448051-10-2

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone

Cat. No. B2704738
CAS RN: 1448051-10-2
M. Wt: 347.43
InChI Key: RRLMFRCWDFDSHM-UHFFFAOYSA-N
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Description

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies and has been found to have several potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Corrosion Inhibition

One study demonstrated the use of a novel organic compound related to the one you're interested in for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, indicating its potential as a corrosion inhibitor. This was validated through weight loss method and electrochemical analysis, suggesting that similar compounds could be effective in protecting against corrosion in various industrial applications (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Research into the antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed that some synthesized compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. This suggests that derivatives of the target compound could be valuable in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied, providing insights into their molecular geometry and potential chemical properties. For example, the crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was investigated, revealing that the piperidine ring is in a chair conformation and exhibits both inter and intramolecular hydrogen bonds, which could influence its chemical reactivity and interactions (Girish et al., 2008).

Therapeutic Agents

A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives targeted these compounds for their potential therapeutic applications. The compounds showed good enzyme inhibitory activity, suggesting their utility as possible therapeutic agents. This highlights the broader pharmaceutical relevance of such chemical structures (Hussain et al., 2017).

properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-5-2-3-7-17(14)18(20)19-10-8-16(9-11-19)24(21,22)13-15-6-4-12-23-15/h2-7,12,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMFRCWDFDSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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